molecular formula C24H30N4O4 B15165073 N,N'-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) CAS No. 289667-46-5

N,N'-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine)

Cat. No.: B15165073
CAS No.: 289667-46-5
M. Wt: 438.5 g/mol
InChI Key: JCWFFMINHWYPLY-PMACEKPBSA-N
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Description

N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is a complex organic compound that features a 1,10-phenanthroline core linked to two L-valine moieties via methylene bridges. This compound is of significant interest in the field of coordination chemistry due to its potential to form stable complexes with various metal ions, which can be utilized in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) typically involves the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with L-valine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or nucleic acids, and modulate their activity. The specific pathways involved depend on the nature of the metal ion and the target molecule. For example, the compound may inhibit enzyme activity by binding to the active site or alter DNA structure by intercalating between base pairs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is unique due to the presence of L-valine moieties, which can impart specific stereochemical properties and enhance its ability to interact with biological molecules. This makes it particularly valuable for applications in biochemistry and medicine, where stereochemistry plays a crucial role in molecular recognition and activity.

Properties

CAS No.

289667-46-5

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-[[9-[[[(1S)-1-carboxy-2-methylpropyl]amino]methyl]-1,10-phenanthrolin-2-yl]methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C24H30N4O4/c1-13(2)19(23(29)30)25-11-17-9-7-15-5-6-16-8-10-18(28-22(16)21(15)27-17)12-26-20(14(3)4)24(31)32/h5-10,13-14,19-20,25-26H,11-12H2,1-4H3,(H,29,30)(H,31,32)/t19-,20-/m0/s1

InChI Key

JCWFFMINHWYPLY-PMACEKPBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CN[C@@H](C(C)C)C(=O)O)C=C1

Canonical SMILES

CC(C)C(C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CNC(C(C)C)C(=O)O)C=C1

Origin of Product

United States

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